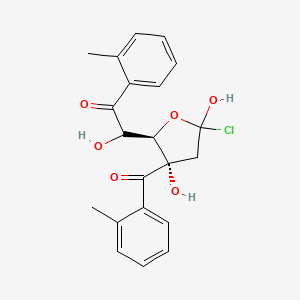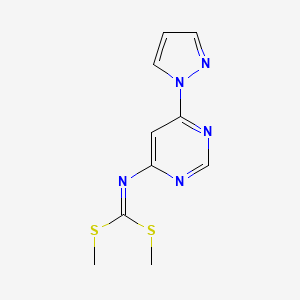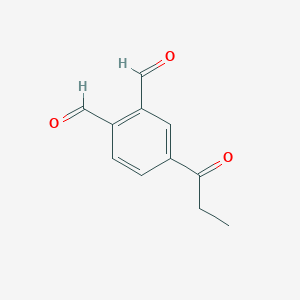![molecular formula C12H18N4O2 B14045888 tert-Butyl 4-amino-2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B14045888.png)
tert-Butyl 4-amino-2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-amino-2-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate is a heterocyclic compound with a unique structure that includes a pyrrolo[3,4-d]pyrimidine core.
Preparation Methods
The synthesis of tert-butyl 4-amino-2-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate typically involves multi-step reactions. One common synthetic route includes the reaction of a pyrimidine derivative with tert-butyl 4-amino-2-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate under specific conditions . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using catalysts and controlled environments to ensure consistency .
Chemical Reactions Analysis
Tert-butyl 4-amino-2-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Tert-butyl 4-amino-2-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-2-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or modulating receptor activity, thereby affecting various biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Tert-butyl 4-amino-2-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C12H18N4O2 |
|---|---|
Molecular Weight |
250.30 g/mol |
IUPAC Name |
tert-butyl 4-amino-2-methyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C12H18N4O2/c1-7-14-9-6-16(5-8(9)10(13)15-7)11(17)18-12(2,3)4/h5-6H2,1-4H3,(H2,13,14,15) |
InChI Key |
MUDHWSRBZZTPQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CN(C2)C(=O)OC(C)(C)C)C(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


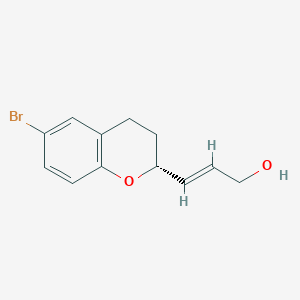
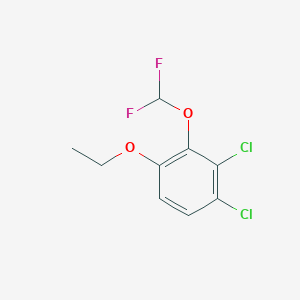
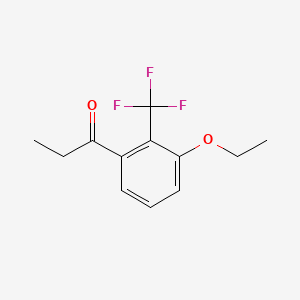
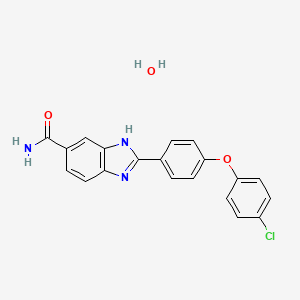
![[(5-Bromo-6-fluoropyridin-3-yl)methyl]holmium](/img/structure/B14045825.png)
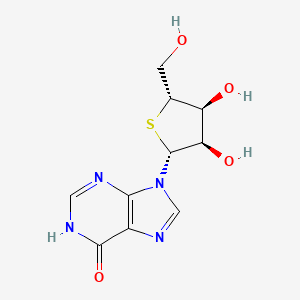
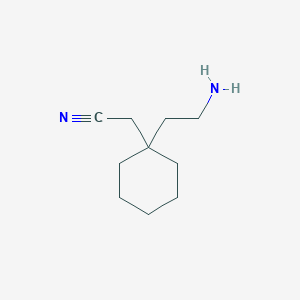
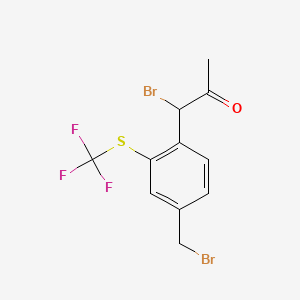
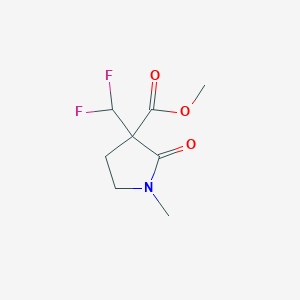
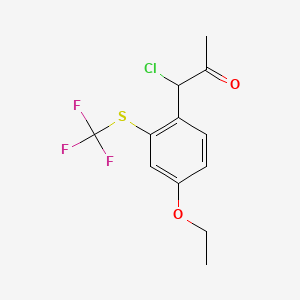
![(2R,4aR,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B14045868.png)
